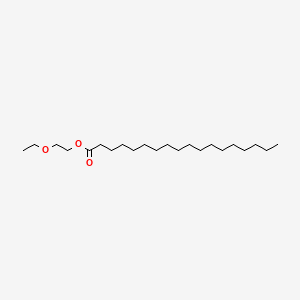

2-Ethoxyethyl stearate

Description

Historical Context of Wax Ester Utilization in Industrial Chemistry

Wax esters, a class of lipid compounds formed by the esterification of fatty acids and fatty alcohols, have been utilized industrially since the early 20th century. Initially derived from natural sources like spermaceti whale oil, these esters were prized for their lubricity and stability in formulations such as candles, polishes, and machinery lubricants. The transition to synthetic wax esters began in the 1930s, driven by the need for consistent quality and scalable production.

2-Ethylhexyl stearate represents a modern iteration of these synthetic esters. Its molecular structure—a stearic acid backbone esterified with 2-ethylhexanol—confers low viscosity and high oxidative stability, making it suitable for high-temperature industrial processes. Early academic studies in the 1970s highlighted its potential as a plasticizer in polyvinyl chloride (PVC) and as a non-greasy emollient in cosmetics. By the 1990s, researchers had optimized its synthesis via acid-catalyzed esterification, achieving conversions exceeding 90% under controlled conditions.

A pivotal shift occurred with the adoption of enzymatic methods. Lipase-catalyzed esterification, as demonstrated in recent studies, reduces energy consumption and avoids toxic byproducts. For example, Candida antarctica lipase B (CALB) immobilized on resin has enabled solvent-free synthesis of 2-ethylhexyl stearate at 50°C, achieving 95.87% conversion in 3 hours under ultrasonic irradiation. This method contrasts sharply with traditional approaches requiring harsh acids and 7-hour reaction times.

Table 1: Comparative Analysis of Synthesis Methods for 2-Ethylhexyl Stearate

| Parameter | Conventional Acid Catalysis | Enzymatic Synthesis (Ultrasound-Assisted) |

|---|---|---|

| Reaction Time | 7 hours | 3 hours |

| Temperature | 80–100°C | 50°C |

| Catalyst | Sulfuric Acid | Fermase CALB 10000 |

| Conversion Efficiency | 85–90% | 95.87% |

| Energy Input | High | Moderate (Ultrasound: 80 W, 50% duty) |

| Byproducts | Sulfated waste | None |

Emergence of Bio-Lubricants in Sustainable Material Science

The global push toward sustainable manufacturing has repositioned 2-ethylhexyl stearate as a cornerstone of bio-lubricant research. Bio-lubricants, derived from renewable resources, must meet stringent performance criteria, including thermal stability (>200°C), low volatility, and compatibility with industrial metals. 2-Ethylhexyl stearate fulfills these requirements, with a boiling point of approximately 420°C and a density of 0.8789 g/cm³, ensuring minimal evaporation in high-stress environments.

In metalworking fluids, 2-ethylhexyl stearate serves as a boundary lubricant, reducing friction during machining processes. Its ester groups adsorb onto metal surfaces, forming a protective monolayer that minimizes wear. Recent studies have also validated its use in aluminum rolling, where its thermal stability prevents degradation under repetitive stress.

The compound’s biodegradability further enhances its appeal. Unlike mineral oil-based lubricants, 2-ethylhexyl stearate undergoes hydrolysis in aquatic environments, breaking down into stearic acid and 2-ethylhexanol—both of which are metabolized by microorganisms. This property aligns with regulations such as the European Union’s Ecolabel criteria, which mandate biodegradable components in industrial lubricants.

Table 2: Key Physicochemical Properties of 2-Ethylhexyl Stearate

| Property | Value | Industrial Relevance |

|---|---|---|

| Molecular Weight | 368.64 g/mol | Determines diffusion rates in polymers |

| Density | 0.8789 g/cm³ | Affects buoyancy in emulsions |

| Boiling Point | ~420°C | Suitability for high-temperature processes |

| Vapor Pressure | 0 Pa at 20°C | Low volatility enhances workplace safety |

| Solubility | Miscible with oils, chloroform | Facilitates formulation in cosmetics |

Ultrasound-assisted enzymatic synthesis has further cemented 2-ethylhexyl stearate’s role in green chemistry. By applying 25 kHz ultrasound at 50% duty cycle, researchers achieved a 4-hour reduction in reaction time compared to mechanical stirring, while maintaining enzyme activity over 10 cycles. This innovation underscores the potential for scalable, eco-friendly production in alignment with the United Nations Sustainable Development Goals (SDGs).

Properties

CAS No. |

72269-51-3 |

|---|---|

Molecular Formula |

C22H44O3 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

2-ethoxyethyl octadecanoate |

InChI |

InChI=1S/C22H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h3-21H2,1-2H3 |

InChI Key |

MFEWWQYHAZUIDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCC |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

- Method: Direct esterification of stearic acid with 2-ethoxyethanol.

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Brønsted acidic ionic liquids.

- Reaction Conditions: Typically involves heating at 140–200°C under reflux with removal of water to drive equilibrium towards ester formation.

- Notes: Esterification is equilibrium-limited; removal of water (by azeotropic distillation or molecular sieves) improves yields.

Enzymatic Esterification

- Method: Lipase-catalyzed esterification using immobilized enzymes (e.g., Novozym 435).

- Advantages: Mild reaction conditions (40–60°C), environmentally friendly, high selectivity.

- Limitations: Longer reaction times (up to 7 hours or more), enzyme deactivation at higher temperatures.

- Enhancements: Ultrasound-assisted enzymatic synthesis significantly reduces reaction time and increases conversion efficiency by improving mass transfer and mixing.

Ultrasound-Assisted Synthesis

- Principle: Ultrasound waves generate cavitation bubbles that improve mixing and mass transfer.

- Effect: Accelerates reaction rate, increases ester conversion (>90%) in shorter times (3–4 hours).

- Typical Conditions: Frequency ~25 kHz, power ~60–80 W, duty cycle 50%, temperature ~50°C, enzyme loading ~2% w/w, acid:alcohol molar ratio 1:2.

- Comparative Data: Ultrasound with stirring achieves ~95% conversion in ~3 hours, whereas conventional mechanical stirring requires ~7 hours for similar conversion.

Transesterification Route

- Method: Reaction of triglycerides (e.g., palm oil, rapeseed oil) with 2-ethoxyethanol under acid/base catalysis or enzymatic conditions to produce 2-ethoxyethyl esters.

- Advantages: Utilizes renewable feedstocks.

- Challenges: Requires separation of glycerol byproduct and purification steps.

Detailed Reaction Parameters and Data

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 40–60°C (enzymatic), 140–200°C (chemical) | Higher temperature increases rate but may deactivate enzymes above 60°C |

| Acid:Alcohol Molar Ratio | 1:2 | Excess alcohol drives reaction to ester formation |

| Catalyst Loading | 2% (enzyme), 0.1–1% (acid catalyst) | Higher catalyst loading increases conversion |

| Reaction Time | 3–7 hours | Ultrasound reduces time significantly |

| Ultrasound Frequency | 25 kHz | Optimal for cavitation effect |

| Ultrasound Power | 60–80 W | Higher power improves mixing |

Purification and Characterization

- Purification: Post-reaction mixture is neutralized (if acid catalyst used), washed with water to remove residual acid/alcohol, and purified by distillation or filtration.

- Characterization Techniques:

- Titrimetric analysis: Acid value determination to quantify unreacted stearic acid.

- Gas Chromatography-Mass Spectrometry (GC-MS): Purity and identification.

- Fourier Transform Infrared Spectroscopy (FTIR): Ester carbonyl peak at ~1740 cm⁻¹ confirms ester formation.

- Nuclear Magnetic Resonance (NMR): Proton signals characteristic of alkyl chains and ether groups.

- Physical properties: Density (~0.86 g/cm³), viscosity, and refractive index measured to confirm product quality.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Temperature | Conversion Efficiency | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Acid Catalysis | 6–8 hours | 160–200°C | 85–90% | Simple, well-established | High temp, corrosive catalysts |

| Enzymatic Esterification | 5–7 hours | 40–60°C | 80–95% | Mild conditions, selective | Slow, enzyme cost, deactivation |

| Ultrasound-Assisted Enzymatic | 3–4 hours | 50°C | 93–95% | Faster, greener, higher yield | Requires ultrasound equipment |

| Transesterification | Variable | 60–180°C | 80–90% | Uses renewable oils | Byproduct separation needed |

Research Findings and Innovations

- Ultrasound-assisted enzymatic synthesis is a green and efficient method, reducing reaction time by more than 50% compared to conventional stirring, while maintaining high conversion and selectivity.

- Brønsted acidic ionic liquids have been explored as catalysts for esterification, offering recyclable and environmentally benign alternatives to mineral acids.

- Removal of water during esterification is critical; techniques such as micro-vacuum and azeotropic distillation enhance yield and purity.

- Enzyme stability is temperature-dependent; optimal activity observed around 50°C, with significant loss above 60°C.

Summary Table of Key Preparation Methods for 2-Ethoxyethyl Stearate

| Step No. | Preparation Method | Catalyst Type | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acid-catalyzed esterification | Sulfuric acid, p-TSA | 160–200 | 6–8 | 85–90 | Requires water removal |

| 2 | Enzymatic esterification | Lipase (Novozym 435) | 40–60 | 5–7 | 80–95 | Mild conditions, enzyme sensitive |

| 3 | Ultrasound-assisted enzymatic | Lipase + ultrasound | 50 | 3–4 | 93–95 | Enhanced mass transfer, faster reaction |

| 4 | Transesterification | Acid/base or enzyme | 60–180 | Variable | 80–90 | Uses triglycerides, glycerol byproduct |

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl stearate, like other esters, undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield stearic acid and 2-ethoxyethanol.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent for esters.

Major Products

Hydrolysis: Stearic acid and 2-ethoxyethanol.

Transesterification: A new ester and alcohol, depending on the alcohol used.

Reduction: Alcohols corresponding to the ester components.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-ethoxyethyl stearate typically involves the esterification of stearic acid with ethylene glycol or its derivatives. Recent studies have explored innovative methods to enhance the efficiency of this process. For instance, ultrasound-assisted enzymatic synthesis has shown promising results, achieving high conversion rates in shorter reaction times compared to conventional methods.

Table 1: Synthesis Conditions for this compound

| Method | Molar Ratio (Alcohol: Acid) | Enzyme Loading (%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Conventional Stirring | 2:1 | 2 | 50 | 7 | 95.87 |

| Ultrasound with Stirring | 2:1 | 2 | 50 | 4 | >95 |

| Ultrasound without Stirring | 2:1 | 2 | 50 | <4 | >95 |

The use of ultrasonic waves enhances the mass transfer during the reaction, resulting in improved interaction between the enzyme and substrate. This method not only reduces reaction time but also increases the yield of the desired product .

Cosmetic Applications

This compound is widely utilized in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing a smooth feel and enhancing the overall texture of products. Its inclusion in creams and lotions helps to improve skin hydration and reduce moisture loss.

Case Study: Cosmetic Formulations

A study focusing on the formulation of a moisturizing cream incorporating this compound demonstrated significant improvements in skin hydration levels compared to control formulations lacking this ingredient. The cream's sensory properties were also enhanced, making it more appealing to consumers .

Biolubricant Applications

Another notable application of this compound is as a bio-lubricant. Its biodegradability and low toxicity make it an attractive alternative to traditional petroleum-based lubricants. Research indicates that it performs well under various conditions, maintaining stability and effectiveness over time.

Table 2: Comparison of Biolubricant Properties

| Property | This compound | Mineral Oil |

|---|---|---|

| Biodegradability | High | Low |

| Toxicity | Low | Moderate |

| Viscosity Index | Moderate | High |

| Lubrication Performance | Excellent | Good |

Studies have shown that formulations containing this compound exhibit superior lubrication properties compared to conventional lubricants while being environmentally friendly .

Mechanism of Action

The mechanism of action of 2-ethoxyethyl stearate is primarily related to its chemical structure as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Properties of Stearate Derivatives

Research Findings on Functional Performance

Drug Release Kinetics

- Stearate-Based Microspheres : highlights that stearate esters (e.g., aluminum tristearate) in microspheres modulate drug release. Microspheres with aluminum tristearate released 80% of verapamil HCl in 480 minutes, while sucrose stearate-based formulations achieved the same in 60 minutes .

- Implication for this compound : The ethoxyethyl group’s hydrophobicity may prolong drug release compared to more polar esters, making it suitable for sustained-release formulations.

Biological Activity

2-Ethoxyethyl stearate, a fatty acid ester, is primarily utilized in cosmetic and personal care formulations due to its emollient properties. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential health effects, and its applications in various industries.

This compound has the molecular formula and is classified as an ester derived from stearic acid and ethoxyethyl alcohol. Its structure contributes to its functional properties as an emollient and lubricant in cosmetic formulations.

Toxicological Assessments

-

Acute and Chronic Toxicity :

- In a 28-day repeated oral dose toxicity study on 2-ethylhexyl stearate, no clinical signs of toxicity were observed at doses up to 1000 mg/kg body weight (bw)/day. The study reported a no observed adverse effect level (NOAEL) of 1000 mg/kg bw/day, indicating low toxicity in this model .

- The hydrolysis product of 2-ethylhexyl stearate, 2-ethylhexanol (2-EH), has been classified as a potential reproductive toxin but does not exhibit teratogenic effects .

- Genotoxicity :

- Developmental Toxicity :

Safety in Cosmetic Use

The safety assessments conducted by various organizations confirm that 2-ethylhexyl stearate is not an irritant or sensitizer when used in cosmetics . Its primary functions include:

- Emollient : Provides skin-softening properties.

- Lubricant : Enhances the texture and spreadability of formulations.

- Stabilizer : Helps maintain product consistency.

Cosmetic Formulations

Table 1 summarizes the common applications of 2-ethylhexyl stearate in cosmetic products:

| Application Type | Specific Products |

|---|---|

| Skin Care | Moisturizers, anti-aging creams |

| Makeup | Lipsticks, foundations |

| Hair Care | Conditioners, styling products |

| Baby Care | Lotions and creams for infants |

Case Studies

- Clinical Studies on Skin Tolerance :

- Environmental Impact Assessments :

Q & A

Q. What analytical methods are recommended for determining the purity of 2-ethoxyethyl stearate in synthesized samples?

To assess purity, gas chromatography (GC) coupled with retention index validation is a robust approach. Polar capillary columns (e.g., Carbowax 20M) are effective for separating esters like this compound due to their polarity. Cross-reference retention indices with databases such as the NIST Chemistry WebBook to confirm compound identity . For quantification, use internal standards (e.g., diethyl phthalate) to minimize matrix effects.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combine infrared (IR) spectroscopy and nuclear magnetic resonance (NMR). IR peaks at ~1740 cm⁻¹ (C=O ester stretch) and 1100–1250 cm⁻¹ (C-O-C ether/ester) confirm functional groups. For NMR, expect signals at δ 4.1–4.3 ppm (ethoxyethyl protons) and δ 0.8–1.6 ppm (stearate chain protons). Compare spectral data to analogs like diethylene glycol distearate, where IR contamination from solvents (e.g., CCl₄) must be accounted for .

Q. What solvent systems are suitable for dissolving this compound in enzymatic activity studies?

Use aqueous-organic mixtures with low polarity (e.g., 10% CCl₄ or CS₂) to maintain solubility without denaturing enzymes. 2-Ethoxyethyl ether, a structurally similar solvent, has been used in enzyme studies due to its inertness and high boiling point, though peroxidation risks require stabilization with antioxidants like BHT .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

Design a D-optimal screening experiment to evaluate factors like reaction temperature, catalyst concentration, and molar ratio of reactants. Use JMP or similar software to randomize runs and minimize bias. For example, a study on magnesium stearate formulations tested 0.25–2% additive concentrations and blending times (2–15 minutes) to optimize homogeneity, with ANOVA validating significance . Apply similar principles to esterification kinetics, monitoring conversion via GC.

Q. How should researchers address conflicting data on the thermal stability of this compound?

Replicate thermal analysis (e.g., DSC/TGA) under inert atmospheres to isolate degradation pathways. For analogs like 2-ethoxyethyl acrylate, phase change data (e.g., melting point at 225.9 K) suggest sensitivity to oxidative decomposition. Compare degradation products (e.g., methacrylic acid or 2-ethoxyethanol) via GC-MS, referencing toxicity profiles of metabolites from NICNAS assessments .

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound formulations?

Use multivariate analysis (MVDA) to correlate raw material properties (e.g., stearic acid chain length) with product consistency. A study on magnesium stearate employed coefficient of variation (CV) calculations and time-series modeling to assess content uniformity. Apply similar methods, using principal component analysis (PCA) to identify critical process parameters .

Q. How can researchers evaluate the ecological toxicity of this compound when primary data are limited?

Leverage read-across data from structurally related compounds. For example, 2-ethoxyethyl methacrylate’s metabolites (methacrylic acid and 2-ethoxyethanol) have established aquatic toxicity profiles. Use QSAR models to predict biodegradation and bioaccumulation, validated against experimental data from EPA’s ECOTOX database .

Methodological Notes

- Chromatography : Always validate GC methods with retention indices from NIST to avoid misidentification .

- Toxicity Assessment : Consult NICNAS or AICIS evaluations for metabolite data when primary studies are unavailable .

- Experimental Design : Prioritize D-optimal or factorial designs to efficiently explore multifactor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.